N-(4-Bromophenyl)maleamic acid N-(4-Bromophenyl)maleamic acid
Brand Name: Vulcanchem
CAS No.: 59256-47-2
VCID: VC3990308
InChI: InChI=1S/C10H8BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5-
SMILES: C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br
Molecular Formula: C10H8BrNO3
Molecular Weight: 270.08 g/mol

N-(4-Bromophenyl)maleamic acid

CAS No.: 59256-47-2

Cat. No.: VC3990308

Molecular Formula: C10H8BrNO3

Molecular Weight: 270.08 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Bromophenyl)maleamic acid - 59256-47-2

Specification

CAS No. 59256-47-2
Molecular Formula C10H8BrNO3
Molecular Weight 270.08 g/mol
IUPAC Name (Z)-4-(4-bromoanilino)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C10H8BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5-
Standard InChI Key DSNFUZCLEZJCRN-WAYWQWQTSA-N
Isomeric SMILES C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)Br
SMILES C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br
Canonical SMILES C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br

Introduction

Chemical Identity and Structural Characteristics

N-(4-Bromophenyl)maleamic acid is systematically named (Z)-4-(4-bromoanilino)-4-oxobut-2-enoic acid. Its structure features a maleamic acid core—a conjugated system with an amide and a carboxylic acid group—linked to a 4-bromophenyl substituent. The compound’s isomeric SMILES string, C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)Br\text{C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)Br}, underscores its Z-configuration, which influences its reactivity and intermolecular interactions .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number59256-47-2, 36847-86-6
Molecular FormulaC10H8BrNO3\text{C}_{10}\text{H}_{8}\text{BrNO}_{3}
Molecular Weight270.08 g/mol
IUPAC Name(Z)-4-(4-bromoanilino)-4-oxobut-2-enoic acid
SMILESC1=CC(=CC=C1NC(=O)C=CC(=O)O)Br\text{C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br}
InChIKeyDSNFUZCLEZJCRN-WAYWQWQTSA-N

The compound’s crystalline structure and polar functional groups facilitate hydrogen bonding and dipole-dipole interactions, which are critical in determining its solubility and reactivity .

Synthesis and Reaction Pathways

Conventional Synthesis Method

N-(4-Bromophenyl)maleamic acid is typically synthesized via the nucleophilic addition-elimination reaction between maleic anhydride and 4-bromoaniline. The process involves two steps:

  • Formation of the Maleamic Acid Intermediate: Maleic anhydride reacts with 4-bromoaniline in tetrahydrofuran (THF) at room temperature, forming an amide bond. The reaction proceeds via nucleophilic attack of the aniline’s amino group on the anhydride’s electrophilic carbonyl carbon .

  • Cyclization to Maleimide: The maleamic acid intermediate can undergo dehydration in the presence of catalysts like zinc bromide and hexamethyldisilazane (HMDS) at elevated temperatures (90°C) to yield N-(4-bromophenyl)maleimide .

Table 2: Synthesis Conditions for N-(4-Bromophenyl)maleamic Acid

ParameterDetail
ReactantsMaleic anhydride, 4-bromoaniline
SolventTetrahydrofuran (THF)
TemperatureRoom temperature (Step 1); 90°C (Step 2, for maleimide formation)
CatalystsZinc bromide, HMDS (for cyclization)
Yield~84% after recrystallization

Mechanistic Insights

The reaction’s regioselectivity arises from the electron-withdrawing bromine substituent on the aniline ring, which deactivates the aromatic ring and directs the amine group to attack the less hindered carbonyl group of maleic anhydride. Fourier-transform infrared (FTIR) spectroscopy confirms the presence of characteristic bands at 1705 cm1^{-1} (C=O stretch) and 1033 cm1^{-1} (C-N stretch) .

Physicochemical Properties and Molecular Interactions

Solubility and Solvent Behavior

Studies in aqueous dimethyl sulfoxide (DMSO) reveal that N-(4-bromophenyl)maleamic acid exhibits strong solute-solvent interactions due to its polar groups. At 308.15 K, the compound’s apparent molar volume (ϕv\phi_v) increases linearly with concentration, indicating associative behavior .

Table 3: Physicochemical Data in 80% Aqueous DMSO at 308.15 K

PropertyN-(4-Bromophenyl)maleamic AcidN-(4-Bromophenyl)maleimide
Density (g/cm3^3)1.201 ± 0.0021.198 ± 0.002
Apparent Molar Volume (mL/mol)-0.85 ± 0.03-0.72 ± 0.03
Viscosity (mPa·s)2.45 ± 0.052.38 ± 0.05

The negative apparent molar volumes suggest volume contraction upon dissolution, attributed to electrostriction effects caused by ion-dipole interactions .

Thermochemical Properties

N-(4-Bromophenyl)maleamic acid’s dehydration to form N-(4-bromophenyl)maleimide is exothermic, with a reaction enthalpy (ΔrH\Delta_rH^\circ) of -97.45 kJ/mol in dioxane . This exothermicity underscores the stability of the maleimide product, which benefits from aromatic conjugation and ring strain relief.

Applications in Research and Industry

Materials Science

The compound serves as a crosslinking agent in polymer chemistry. Its carboxylic acid group enables covalent bonding with hydroxyl or amine groups in polymers, enhancing thermal stability and mechanical properties .

Organic Synthesis

N-(4-Bromophenyl)maleamic acid is a versatile intermediate for synthesizing heterocycles. For example, its cyclization product, N-(4-bromophenyl)maleimide, participates in Diels-Alder reactions to form six-membered rings, useful in drug design .

Comparative Analysis with Related Compounds

N-(4-Bromophenyl)maleimide

The maleimide derivative (CAS 13380-67-1) lacks the carboxylic acid group, rendering it less polar but more reactive in cycloaddition reactions. Its smaller molecular weight (252.06 g/mol) and planar structure facilitate π-π stacking in crystalline materials .

Halogen-Substituted Analogues

Replacing bromine with chlorine or fluorine alters electronic properties. For instance, N-(4-fluorophenyl)maleimide shows higher antimicrobial activity due to fluorine’s electronegativity, while the chloro analogue exhibits superior thermal stability .

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